molecular formula C18H15Cl2FN2O2S B2971895 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006020-74-1

2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2971895
CAS No.: 1006020-74-1
M. Wt: 413.29
InChI Key: NHDMUWOWMCBVML-PYCFMQQDSA-N
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Description

2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro, ethoxyethyl, and fluoro groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with arylamines in the presence of a base such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of dichloro, ethoxyethyl, fluoro, and benzothiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FN2O2S/c1-2-25-8-7-23-15-6-4-12(21)10-16(15)26-18(23)22-17(24)13-9-11(19)3-5-14(13)20/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDMUWOWMCBVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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